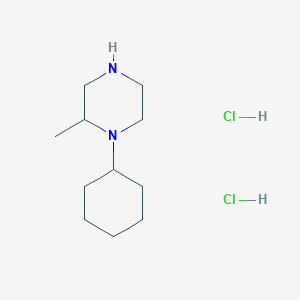

1-Cyclohexyl-2-methyl-piperazine dihydrochloride

Description

BenchChem offers high-quality 1-Cyclohexyl-2-methyl-piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-2-methyl-piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclohexyl-2-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11;;/h10-12H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBAGMNWHLYLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2CCCCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure-activity relationship (SAR) studies involving 2-methylpiperazine scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-methylpiperazine scaffold has emerged as a cornerstone in medicinal chemistry, recognized for its versatile applications in the synthesis of a wide array of therapeutic agents.[1] This nitrogen-containing heterocyclic compound, characterized by its stability and high reactivity, serves as a crucial building block in the development of pharmaceuticals targeting a broad spectrum of diseases, including cancer, viral infections, and neurological disorders.[1] Its unique structural features allow for enhanced solubility, improved receptor binding, and favorable pharmacokinetic profiles, making it a "privileged scaffold" in the design of novel drug candidates.[2] This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies involving 2-methylpiperazine scaffolds, offering insights into its synthesis, biological evaluation, and the impact of structural modifications on therapeutic efficacy.

The Strategic Advantage of the 2-Methylpiperazine Moiety

The piperazine ring system, and specifically its 2-methyl derivative, offers several advantages in drug design. The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and basicity, which are critical for absorption, distribution, metabolism, and excretion (ADME).[2] The methyl group at the 2-position introduces chirality, which can lead to stereospecific interactions with biological targets, often resulting in improved potency and reduced off-target effects. Furthermore, the piperazine ring can adopt a chair conformation, which can favorably position substituents for optimal interaction with receptor binding pockets.[3]

Synthesis of 2-Methylpiperazine Scaffolds: Navigating Chirality

The synthesis of 2-methylpiperazine derivatives often begins with commercially available racemic 2-methylpiperazine or involves the construction of the chiral center through asymmetric synthesis.

Chiral Resolution of Racemic 2-Methylpiperazine

A common and effective method for obtaining enantiomerically pure (R)- or (S)-2-methylpiperazine is through chiral resolution using a chiral resolving agent, such as (L)-tartaric acid.[4] This process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by crystallization.

Experimental Protocol: Chiral Resolution of 2-Methylpiperazine with (L)-Tartaric Acid[4]

-

Dissolution: In a suitable reaction vessel, dissolve (L)-tartaric acid in water. The molar ratio of (L)-tartaric acid to racemic 2-methylpiperazine is typically between 0.5 and 1.0.

-

Addition of Racemate: To the (L)-tartaric acid solution, add racemic 2-methylpiperazine.

-

Heating and Cooling: Heat the mixture to ensure complete dissolution. Then, slowly cool the solution to allow for the crystallization of the less soluble diastereomeric salt, (R)-2-Methylpiperazine (L)-tartrate. Seeding with a small crystal of the desired salt can facilitate crystallization.

-

Isolation: Isolate the crystalline salt by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and basify the mixture with a sodium hydroxide solution to a pH greater than 10.

-

Extraction: Extract the liberated (R)-2-methylpiperazine into an organic solvent (e.g., dichloromethane).

-

Drying and Evaporation: Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched (R)-2-methylpiperazine.

Asymmetric Synthesis

Asymmetric synthesis provides an alternative route to enantiomerically pure 2-methylpiperazine derivatives, often starting from chiral precursors. Various methods have been reported, including those that build the chiral center during the synthetic sequence.[5][6]

Structure-Activity Relationship (SAR) Studies: A Case Study on JNK Inhibitors

The true power of the 2-methylpiperazine scaffold is revealed through systematic SAR studies. By modifying the substituents on the piperazine ring and observing the effects on biological activity, medicinal chemists can optimize compounds for potency, selectivity, and desirable pharmacokinetic properties. A compelling example is the development of piperazine amides as c-jun N-terminal kinase (JNK) inhibitors.[7][8]

SAR of Piperazine Amides as JNK Inhibitors

A high-throughput screening campaign identified a piperazine amide as a hit for JNK inhibition. Subsequent optimization efforts focused on modifying different parts of the molecule, including the piperazine ring, to improve potency and selectivity.

| Compound | R1 | R2 | JNK1 IC50 (µM) | JNK3 IC50 (µM) |

| 1 | H | H | 0.49 | 1.0 |

| 4a | Me | H | 0.04 | 0.03 |

| 4b | Et | H | 0.05 | 0.04 |

| 4c | i-Pr | H | 0.12 | 0.09 |

| 4d | c-Pr | H | 0.07 | 0.05 |

| 4f | Ph | H | 0.11 | 0.08 |

| 4g | 2-pyridyl | H | 0.03 | 0.02 |

Data compiled from Bioorganic & Medicinal Chemistry Letters, 2009, 19(21), 6259-6263.[7]

The SAR data reveals that substitution at the N4 position of the piperazine ring with small alkyl or aryl groups generally leads to a significant increase in potency against both JNK1 and JNK3. The 2-pyridyl substituent in compound 4g was found to be particularly favorable, resulting in one of the most potent compounds in the series.[7]

Caption: SAR trends for N4-substituted piperazine amide JNK inhibitors.

Case Study: Aripiprazole and the Role of the Piperazine Moiety

The development of the atypical antipsychotic aripiprazole is a landmark example of rational drug design where the piperazine moiety played a pivotal role.[9][10] Aripiprazole's unique pharmacological profile as a dopamine D2 receptor partial agonist is attributed to the specific combination of its chemical features, including the arylpiperazine unit.[11][12] The structure-activity relationship studies leading to aripiprazole involved modifying the linker between the piperazine and the carbostyril moiety, as well as the substituents on the phenyl ring of the arylpiperazine.[9] This meticulous optimization process resulted in a compound with a balanced activity at dopamine and serotonin receptors, leading to its efficacy in treating schizophrenia with a favorable side-effect profile.[9]

Biological Evaluation of 2-Methylpiperazine Derivatives

The biological activity of 2-methylpiperazine-containing compounds is assessed through a variety of in vitro and in vivo assays. For compounds targeting G-protein coupled receptors (GPCRs), radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor.

Experimental Protocol: Radioligand Binding Assay for the 5-HT2A Receptor[13][14]

-

Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the 5-HT2A receptor. This is typically done by homogenizing the cells in a lysis buffer and centrifuging to pellet the membranes, which are then resuspended in an assay buffer.

-

Assay Setup: In a 96-well filter plate, add the membrane preparation, the radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value, which represents the affinity of the compound for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Computational Approaches in SAR Studies

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are increasingly used to guide the design and optimization of 2-methylpiperazine-based ligands.[2][13][14] Molecular docking can predict the binding mode of a compound within the active site of a target protein, providing insights into key interactions that contribute to its affinity.[15][16] QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of novel, unsynthesized analogs.[17][18][19]

Caption: A generalized workflow for molecular docking studies.

Future Perspectives

The 2-methylpiperazine scaffold will undoubtedly continue to be a valuable tool in drug discovery. Future research will likely focus on exploring novel synthetic methodologies to access a wider range of derivatives with greater structural diversity.[2] The integration of artificial intelligence and machine learning into the drug design process will further accelerate the identification of potent and selective 2-methylpiperazine-based drug candidates. Moreover, a deeper understanding of the role of chirality and conformational restriction in ligand-receptor interactions will enable the design of next-generation therapeutics with improved efficacy and safety profiles.

References

-

5-HT2A Biochemical Binding Assay Service - Reaction Biology. Available at: [Link]

-

Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - OSTI.GOV. Available at: [Link]

-

Radioligand binding assays for hu... - EMBL-EBI. Available at: [Link]

-

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]

-

5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Available at: [Link]

-

In Silico Evaluation of Diketopiperazine (DPK) Derivatives as Potential Inhibitors for G-Protein-Coupled Receptors (GPCRs) - MDPI. Available at: [Link]

-

Preparation of chiral 2-methylpiperazine - ResearchGate. Available at: [Link]

-

Classics in Chemical Neuroscience: Aripiprazole - PMC - NIH. Available at: [Link]

-

Aripiprazole - Wikipedia. Available at: [Link]

-

PLIP analysis for the prototype compounds aripiprazole (A) and cariprazine (B), and for 5a (C), at D3 receptors. - ResearchGate. Available at: [Link]

-

A general and convenient synthesis of N-aryl piperazines - ResearchGate. Available at: [Link]

-

Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - OSTI.GOV. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available at: [Link]

- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents.

-

New Insights into Ion Channels: Predicting hERG-Drug Interactions - MDPI. Available at: [Link]

-

Docking Simulations of G-Protein Coupled Receptors Uncover Crossover Binding Patterns of Diverse Ligands to Angiotensin, Alpha-Adrenergic and Opioid Receptors: Implications for Cardiovascular Disease and Addiction - MDPI. Available at: [Link]

-

Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - MDPI. Available at: [Link]

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - MDPI. Available at: [Link]

-

Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC. Available at: [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants: - Cuestiones de Fisioterapia. Available at: [Link]

-

Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole - ResearchGate. Available at: [Link]

-

Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents - PubMed. Available at: [Link]

-

Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors - PubMed. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

-

Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - Semantic Scholar. Available at: [Link]

-

2-Methylpiperazine - Career Henan Chemical Co. Available at: [Link]

-

Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Available at: [Link]

-

Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC - NIH. Available at: [Link]

-

Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]

-

2-Methylpiperazine Market Overview & Industry Trend 2034. Available at: [Link]

-

Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels - PMC. Available at: [Link]

-

Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode | Request PDF - ResearchGate. Available at: [Link]

-

The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Available at: [Link]

-

Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - MDPI. Available at: [Link]

-

Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. Available at: [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]

-

(PDF) Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

-

Ki Summary - BindingDB. Available at: [Link]

-

(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]

Sources

- 1. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 7. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 9. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aripiprazole - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Piperazine synthesis [organic-chemistry.org]

- 18. Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Molecular weight and formula calculation for 1-Cyclohexyl-2-methyl-piperazine 2HCl

Technical Whitepaper: Stoichiometric Analysis and Molecular Characterization of 1-Cyclohexyl-2-methyl-piperazine 2HCl

Executive Summary

In drug discovery, particularly within the optimization of G-protein-coupled receptor (GPCR) ligands and sigma receptor modulators, the piperazine scaffold serves as a critical pharmacophore. 1-Cyclohexyl-2-methyl-piperazine dihydrochloride (CAS Ref: 1134603-02-3 for R-isomer context) represents a secondary amine building block where stoichiometric precision is non-negotiable.[1]

Miscalculation of the molecular weight—specifically failing to account for the full dihydrochloride salt burden—can lead to molarity errors of up to 40% in high-throughput screening (HTS). This guide provides a definitive stoichiometric breakdown, theoretical derivation using 2024 IUPAC atomic weights, and a self-validating experimental workflow for confirming salt stoichiometry.[1]

Part 1: Structural Anatomy & Theoretical Calculation

To guarantee accuracy, we deconstruct the molecule into its constituent fragments before reassembling the salt form. This prevents common errors associated with "formula lookup" without structural verification.

Fragment Analysis

The molecule consists of a piperazine core modified at the N1 and C2 positions, stabilized as a dihydrochloride salt.

| Fragment | Composition | Net Contribution to Formula |

| Piperazine Core | Base Ring (6-membered) | |

| Modification 1 | N1-Cyclohexyl | |

| Modification 2 | C2-Methyl | |

| Free Base Total | Summation | |

| Salt Formation | ||

| Final Salt | 2HCl Form |

High-Precision Molecular Weight Calculation

Using the latest IUPAC Standard Atomic Weights (2024 revision), we calculate the exact molar mass.

Step-by-Step Summation:

Total Molecular Weight (MW):

Critical Note: The Free Base Equivalent (FBE) MW is

.[1] When preparing molar stock solutions for biological assays, you must weigh the salt () to achieve the potency of the base ( ).

Part 2: Stoichiometric Validation Logic

Trusting the label on a commercial reagent is insufficient for GLP (Good Laboratory Practice) standards.[1] You must verify that the substance is indeed the dihydrochloride (2HCl) and not the monohydrochloride or a hydrate.

The following logic diagram illustrates the workflow for structural and stoichiometric validation.

Figure 1: Analytical workflow for confirming the salt stoichiometry and chemical identity of the piperazine derivative.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Chloride Determination via Silver Nitrate Titration

This protocol definitively distinguishes between 1HCl, 2HCl, and free base forms.

Principle:

Reagents:

-

0.1 M Silver Nitrate (

) standardized solution.[1][3][4][5][6] -

5% Dextrin solution (to stabilize the colloid).[1]

Procedure:

-

Weighing: Accurately weigh

of the sample into a 250 mL Erlenmeyer flask. -

Dissolution: Dissolve in

of deionized water. The pH should be acidic (due to HCl salts); if not, the sample is likely the free base. -

Setup: Add

dextrin solution and 5 drops of dichlorofluorescein. -

Titration: Titrate with

under vigorous stirring.-

Observation: The precipitate turns pink at the endpoint.[2]

-

-

Calculation:

[1]

Validation Criteria:

-

Theoretical Cl for 2HCl:

[1] -

Theoretical Cl for 1HCl:

[1] -

Result: If your experimental value is

, the 2HCl structure is confirmed.[1]

Protocol B: Free Base Equivalent (FBE) Preparation for Bioassays

When screening this compound, you must adjust for the salt mass to ensure the molar concentration of the active pharmacophore is correct.

Formula:

The "Correction Factor":

Workflow:

-

To prepare a

stock solution in -

Calculate moles needed:

.[1] -

Calculate mass of Base needed:

.[1] -

Weighing Step: Weigh

of the 2HCl salt.[1] -

Dissolve in DMSO.[1]

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[1][7][8] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[1][8][9][10] [Link]

-

Skoog, D. A., West, D. M., & Holler, F. J. (2014).[1] Fundamentals of Analytical Chemistry. Cengage Learning.[1] (Chapter on Precipitation Titrations).

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 54686663 (1-Cyclohexyl-2-methylpiperazine). [Link][1]

Sources

- 1. 1-Cyclohexylpiperazine | C10H20N2 | CID 87298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. staff.buffalostate.edu [staff.buffalostate.edu]

- 3. ysi.com [ysi.com]

- 4. xylemanalytics.com [xylemanalytics.com]

- 5. canterbury.ac.nz [canterbury.ac.nz]

- 6. canterbury.ac.nz [canterbury.ac.nz]

- 7. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Gadolinium, lutetium and zirconium all have new atomic weights | News | Chemistry World [chemistryworld.com]

- 10. iupac.org [iupac.org]

The Strategic Imperative of Piperazine Dihydrochlorides in Modern Heterocyclic Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ubiquitous presence in a multitude of blockbuster drugs.[1][2][3] Its unique combination of structural rigidity, conformational flexibility, and dual basic centers provides a versatile platform for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide moves beyond a simple survey of the piperazine moiety to focus specifically on the strategic application of its dihydrochloride salt form. We will dissect the causal relationships between salt formation and critical drug development parameters, including aqueous solubility, stability, and bioavailability. This guide provides field-proven insights, detailed experimental protocols, and a practical framework for leveraging piperazine dihydrochlorides to accelerate and de-risk the drug discovery process.

The Piperazine Core: More Than a Simple Linker

The six-membered ring containing two nitrogen atoms at the 1 and 4 positions is deceptively simple.[4][5] Its power in drug design stems from a confluence of advantageous properties that allow medicinal chemists to systematically address multiple challenges in lead optimization.

-

Tunable Physicochemical Properties: The two nitrogen atoms are versatile synthetic handles. Their basicity (pKa) can be modulated through substitution, directly influencing properties like solubility and membrane permeability.[1][2]

-

Pharmacokinetic Optimization: The piperazine scaffold is frequently incorporated to improve a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It can enhance water solubility, a critical factor for oral bioavailability, and its metabolic pathways are generally well-understood.[6][7]

-

Receptor Engagement & CNS Penetration: The ring's ability to adopt both chair and boat conformations allows it to fit favorably into diverse enzyme active sites and receptor pockets.[1][8] Furthermore, many piperazine-containing drugs are designed to target the Central Nervous System (CNS), as the scaffold can be modified to facilitate passage across the blood-brain barrier.[9][10][11]

Caption: The Piperazine Core as a central, privileged scaffold in drug design.

The Dihydrochloride Salt Form: A Deliberate Strategy for Enhanced Developability

While the piperazine free base is foundational, its conversion to a dihydrochloride salt is a critical and deliberate step in pharmaceutical development. This is not merely a final formulation choice but a strategic decision made to overcome fundamental biopharmaceutical hurdles. Many active pharmaceutical ingredients (APIs) exist as weak bases with poor water solubility, hindering their absorption and therapeutic efficacy.[12] Converting them into salt forms, particularly hydrochloride salts, is a proven method to mitigate these issues.[13][14][15]

The dihydrochloride form specifically protonates both nitrogen atoms of the piperazine ring, maximizing the impact on the molecule's physicochemical properties.

The Causality of Improved Solubility and Stability

The primary driver for forming a piperazine dihydrochloride is the dramatic enhancement of aqueous solubility.[13][15][16] The salt form is ionic, allowing for favorable interactions with polar water molecules, whereas the free base is often a less soluble, oily, or amorphous solid.[12] This improved dissolution is directly linked to better absorption in the gastrointestinal tract and more predictable therapeutic outcomes.[12][17]

Furthermore, hydrochloride salts typically exhibit superior stability.[13][15] They are often crystalline solids with higher melting points and are less susceptible to degradation from moisture or oxidation during storage, which extends the shelf-life of the drug product.[12]

| Property | Piperazine (Free Base) | Piperazine Dihydrochloride | Rationale for Change |

| Molecular Formula | C₄H₁₀N₂ | C₄H₁₂Cl₂N₂ | Addition of two HCl molecules |

| Molecular Weight | 86.14 g/mol | 159.05 g/mol [18] | Increased mass from salt formation |

| Appearance | Deliquescent crystals | White to cream-colored powder/needles[18][19] | Salt formation yields a stable, solid form |

| Melting Point | 106-108 °C[20] | 318-320 °C (decomposes)[18][21] | Higher lattice energy of the ionic salt |

| Water Solubility | Freely soluble (~150 g/L) | Highly soluble (41% w/v or ~410 g/L)[16][19] | Protonation of both nitrogens creates a highly polar, ionic species |

| Stability | Hygroscopic, absorbs CO₂ from air | More stable, less hygroscopic[20][21] | Crystalline salt structure is less reactive |

Table 1: Comparative physicochemical properties of Piperazine Free Base and its Dihydrochloride salt.

Caption: Physicochemical transformation via dihydrochloride salt formation.

Synthetic Methodologies and Self-Validating Protocols

The incorporation of a piperazine moiety and its subsequent conversion to the dihydrochloride salt are well-established processes in medicinal and process chemistry.[7]

Core Synthetic Strategies

-

Nucleophilic Substitution: This is the most fundamental method, where the piperazine ring acts as a nucleophile, reacting with electrophiles like alkyl halides or epoxides to form N-substituted derivatives. Controlling the stoichiometry is key to achieving either mono- or di-substitution.[1]

-

Reductive Amination: This approach involves the reaction of a diamine with an aldehyde or ketone in the presence of a reducing agent, allowing for the synthesis of asymmetric piperazine derivatives.[1]

-

Buchwald-Hartwig Amination: A powerful cross-coupling reaction used to form N-aryl piperazines, which are common in CNS-active compounds. This was used in the synthesis of Vortioxetine.[22]

-

Advanced C-H Functionalization: Modern methods allow for direct functionalization of the carbon atoms on the piperazine ring, opening new avenues for structural diversity beyond just N-substitution.[3][23]

Experimental Protocol: Synthesis of 1-Benzylpiperazine Dihydrochloride

This protocol details a representative two-step synthesis. Each step includes the scientific rationale, creating a self-validating system for the researcher.

Objective: To synthesize 1-benzylpiperazine via nucleophilic substitution and convert it to its highly soluble and stable dihydrochloride salt.

Step 1: Synthesis of 1-Benzylpiperazine (Free Base)

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (5.0 g, 58.0 mmol, 5 equivalents). Dissolve it in ethanol (100 mL).

-

Causality: A large excess of piperazine is used to statistically favor mono-alkylation and minimize the formation of the N,N'-dibenzylpiperazine byproduct. Ethanol is chosen as a polar protic solvent that readily dissolves the starting materials.

-

-

Reaction Initiation: To the stirring solution, add benzyl chloride (1.33 mL, 11.6 mmol, 1 equivalent) dropwise at room temperature.

-

Causality: Dropwise addition helps to control the initial exotherm of the Sₙ2 reaction and maintain a localized high concentration of piperazine relative to the electrophile, further suppressing di-substitution.

-

-

Reaction & Monitoring: Heat the mixture to reflux (approx. 78 °C) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzyl chloride spot has been consumed.

-

Causality: Heating provides the necessary activation energy for the reaction. TLC is a rapid and cost-effective method to qualitatively assess reaction completion.

-

-

Workup & Purification: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. b. To the resulting solid, add 1 M sodium hydroxide solution (50 mL) to deprotonate any piperazine hydrochloride salts and dissolve the excess piperazine. c. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Causality: Dichloromethane is an organic solvent immiscible with water that has a high affinity for the organic product, allowing for efficient extraction. The basic wash ensures the product is in its free base form. d. Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-benzylpiperazine as a pale yellow oil.

-

Causality: The brine wash removes residual water, and sodium sulfate is a drying agent that removes the final traces of moisture before solvent removal.

-

Step 2: Formation of 1-Benzylpiperazine Dihydrochloride

-

Salt Formation: Dissolve the crude 1-benzylpiperazine oil (assuming ~2.0 g, 11.3 mmol) in diethyl ether (50 mL).

-

Causality: Diethyl ether is used as it is a good solvent for the free base but a poor solvent for the ionic dihydrochloride salt, which will allow the product to precipitate upon formation.

-

-

Precipitation: While stirring vigorously, slowly bubble hydrogen chloride gas through the solution OR add a 2 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.

-

Causality: The highly basic nitrogen atoms of the piperazine readily react with the strong acid (HCl) to form the ammonium chloride salts. The dihydrochloride form is favored due to the presence of two basic centers.

-

-

Isolation & Drying: Continue stirring for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material. Dry the solid in a vacuum oven at 40 °C overnight.

-

Causality: Vacuum filtration is a standard and efficient method for separating a solid product from a liquid. A final wash with cold solvent removes impurities without significantly dissolving the product. Drying under vacuum removes residual solvent to yield the pure, stable 1-benzylpiperazine dihydrochloride.

-

Caption: A typical workflow for synthesis and dihydrochloride salt formation.

Case Studies: Piperazine Dihydrochlorides in Marketed Drugs

The strategic value of the piperazine dihydrochloride is best illustrated by its presence in successful therapeutic agents across various classes.

| Drug | Therapeutic Class | Role of Piperazine Dihydrochloride |

| Cetirizine Dihydrochloride | Antihistamine (H1 Antagonist) | The piperazine core is integral to receptor binding. The dihydrochloride salt form ensures high water solubility, facilitating its formulation into oral tablets and syrups for rapid absorption. |

| Doxazosin | Alpha-1 Blocker | Used for hypertension. The piperazine moiety links the quinazoline core to the benzodioxan group. It is synthesized using a piperazine hydrochloride intermediate to ensure purity and handleability.[24] |

| Meclizine Dihydrochloride | Antihistamine / Antiemetic | Used to treat motion sickness and vertigo. The dihydrochloride salt provides stability and the necessary solubility for effective oral administration. |

| Buspirone Hydrochloride | Anxiolytic | While a monohydrochloride, the piperazine ring is crucial for its activity at serotonin receptors. The salt form improves its physicochemical properties for use as a CNS drug.[25] |

Table 2: Selected examples of marketed drugs utilizing the piperazine (di)hydrochloride scaffold.

Conclusion and Future Outlook

The piperazine ring remains one of the most powerful and versatile scaffolds in the medicinal chemist's toolbox.[26][27] However, its true potential is often unlocked through strategic salt formation, with the dihydrochloride being a premier choice for enhancing the developability of basic drug candidates. By converting poorly soluble free bases into stable, highly soluble crystalline solids, the use of piperazine dihydrochloride directly addresses the critical challenges of bioavailability and formulation that can often terminate promising drug discovery programs. As synthetic methodologies become more advanced, allowing for precise decoration of both the nitrogen and carbon atoms of the ring, the strategic application of the piperazine dihydrochloride core will continue to be an engine for innovation in the discovery of new heterocyclic medicines.[23]

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Google.

- The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022, July 28). Taylor & Francis Online.

- Piperazine - Wikipedia. Wikipedia.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (2023, December 21).

- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020, October 1). Ingenta Connect.

- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Preprints.org.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020, October 1). Bentham Science.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15).

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February). Wiley Online Library.

- The medicinal chemistry of piperazines: A review. Scilit.

- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Royal Society of Chemistry.

- A Tale of Two Rings: Piperazine and Piperidine Deriv

- The Strategic Role of Piperazine Derivatives in Modern Drug Discovery. (2026, February 20). NINGBO INNO PHARMCHEM CO.,LTD..

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2025, October 12).

- What is Hydrochloride Made Use Of for in Tablets?. Vidya ITI.

- Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893. PubChem.

- Synthesis of Piperazines by C-H Functionalization. (2021, October 22). Encyclopedia MDPI.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.

- The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety. (2026, January 15).

- NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. Centers for Disease Control and Prevention.

- Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. (2023, February 4).

- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024, October 9).

- What is Hydrochloride Utilized for in Tablets?.

- Piperazine dihydrochloride - Solubility of Things. Solubility of Things.

- A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.

- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2022, June 28).

- PIPERAZINE DIHYDROCHLORIDE. CAMEO Chemicals - NOAA.

- What is Hydrochloride Utilized for in Tablets?. (2024, October 4). MLJDental.

- 12.0 Piperazine Dihydrochloride.docx. G.

- Piperazine derivatives as dangerous abused compounds. (2019, December 16). Termedia.

- Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023, September 7). Pharmaoffer.com.

- An evolving role of piperazine moieties in drug design and discovery. (2013, October 15).

- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety - Oreate AI Blog [oreateai.com]

- 13. vidyaiti.co [vidyaiti.co]

- 14. livreblanc.silicon.fr [livreblanc.silicon.fr]

- 15. What is Hydrochloride Utilized for in Tablets? - MLJDental [mljdental.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. pharmaoffer.com [pharmaoffer.com]

- 18. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. CDC - NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride [cdc.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. nbinno.com [nbinno.com]

- 25. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benthamdirect.com [benthamdirect.com]

- 27. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Procedures for converting 1-Cyclohexyl-2-methyl-piperazine dihydrochloride to free base

Application Note: Strategic Neutralization and Isolation of 1-Cyclohexyl-2-methyl-piperazine Free Base

Abstract & Scope

This application note details the validated procedures for converting 1-Cyclohexyl-2-methyl-piperazine dihydrochloride (CAS: 1134603-02-3) into its reactive free base form. While piperazine salts offer superior stability and shelf-life, the free base is often required for nucleophilic substitution reactions (SNAr, alkylation) or amidation couplings.

This guide moves beyond generic "basification" instructions. It addresses the specific physicochemical challenges of substituted piperazines—namely, their high water solubility, potential for emulsion formation, and susceptibility to atmospheric CO2 absorption (carbamate formation). Two protocols are provided: a Classical Biphasic Extraction for gram-scale preparation and a Solid-Supported Neutralization for high-throughput screening (HTS) applications.[1]

Chemical Context & Mechanistic Logic

To design an effective isolation strategy, we must understand the ionization profile of the target molecule.

-

Target Molecule: 1-Cyclohexyl-2-methyl-piperazine (

)[1] -

Starting Material: Dihydrochloride salt (

) -

pKa Analysis: Piperazines are dibasic.[1]

-

(Secondary amine): pKa

-

(Tertiary amine, cyclohexyl-substituted): pKa

-

Implication: The dihydrochloride salt has both nitrogens protonated.[1] To achieve the free base, the pH must be elevated significantly above the highest pKa (9.8). A pH of >12.0 is required to drive the equilibrium >99% toward the neutral species (

).

-

(Secondary amine): pKa

-

Solubility Profile:

Protocol A: Classical Biphasic Extraction (Gram-Scale)

Recommended for synthesis scale-up (1g – 100g).[1]

Reagents & Materials

-

Base: 4M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (

).[1] Note: NaOH is preferred to ensure pH > 12 without excessive volume. -

Solvent: Dichloromethane (DCM).[1] Alternative: Ethyl Acetate (EtOAc) if halogenated solvents are restricted, though extraction efficiency may drop slightly.

-

Drying Agent: Anhydrous Sodium Sulfate (

).[1][3] -

Brine: Saturated NaCl solution.[1]

Step-by-Step Methodology

-

Dissolution:

-

Basification (The Critical Step):

-

Place the vessel in an ice bath (0–5°C). The neutralization is exothermic.[1]

-

Slowly add 4M NaOH dropwise with stirring.[1]

-

Checkpoint: Monitor pH using a calibrated probe or high-range pH paper.[1] Continue addition until pH

12.5 . -

Visual Cue: The solution may become cloudy as the free base oils out.

-

-

Extraction:

-

Add DCM (volume equal to aqueous phase).[1] Shake vigorously for 2 minutes. Vent frequently.

-

Expert Tip: If an emulsion forms (common with cyclohexyl groups), add solid NaCl to saturation ("Salting Out"). This increases the ionic strength of the aqueous layer, forcing the organic free base into the DCM layer.

-

Phase Separation & Repetition:

-

Washing & Drying:

-

Isolation:

Protocol B: Solid-Supported Neutralization (HTS/Small Scale)

Recommended for preparing analytical samples or parallel synthesis (<100 mg).[1]

Methodology

-

Column Prep: Use a commercially available Carbonate-functionalized polymer resin (e.g., MP-Carbonate or similar basic scavenger).[1]

-

Loading: Dissolve the dihydrochloride salt in Methanol (MeOH).

-

Elution: Pass the solution through the resin cartridge. The resin sequesters the HCl, eluting the free base.

-

Finishing: Evaporate the MeOH solvent.

Quality Control & Validation

Before using the free base in subsequent steps, validate the conversion using these self-validating checks:

| Test Method | Observation (Success Criteria) | Observation (Failure/Salt Remaining) |

| Silver Nitrate Test | Dissolve 5mg in water/HNO3. Add | Result: Heavy white precipitate (AgCl). Indicates residual hydrochloride.[1] |

| 1H NMR ( | Broad peaks, downfield shifts.[1] | |

| pH Check | Dissolve trace amount in water.[1] pH should be alkaline (~10-11).[1] | pH remains neutral or acidic.[1] |

Workflow Visualization

The following diagram illustrates the logical flow and critical decision points in the extraction process.

Figure 1: Operational workflow for the conversion of Piperazine Dihydrochloride to Free Base via biphasic extraction.[1]

Storage and Stability (Critical)

Piperazine free bases are nucleophilic and basic.[1] They react avidly with atmospheric carbon dioxide to form carbamic acids (solid carbamates), often mistaken for the original salt.

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) in a tightly sealed vial.

-

Temperature: 2–8°C.[1]

-

Handling: If the oil turns into a white solid upon standing in air, it has likely absorbed CO2. This can be reversed by briefly heating under vacuum or treating with base again.[1]

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for amine extraction techniques and pKa considerations).

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Authoritative source on purification of piperazine derivatives).

-

PubChem. (n.d.).[1] Compound Summary: 1-Cyclohexylpiperazine (Analogue Reference).[1] National Library of Medicine.[1] Retrieved October 26, 2023.[1] [Link]

-

Reich, H. J. (2018).[1] pKa Data Compilation.[1][8][9][10] University of Wisconsin-Madison.[1] (Reference for amine pKa values: Piperazine pKa1=9.8, pKa2=5.6).[1] [Link]

Sources

- 1. 1-Cyclohexylpiperazine | C10H20N2 | CID 87298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Cyclohexylpiperazine | 17766-28-8 [chemicalbook.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. uregina.ca [uregina.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Solvent selection for dissolving 1-Cyclohexyl-2-methyl-piperazine dihydrochloride

An Application Note and Protocol for the Rational Selection of Solvents for 1-Cyclohexyl-2-methyl-piperazine Dihydrochloride

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an appropriate solvent system for 1-Cyclohexyl-2-methyl-piperazine dihydrochloride. The dissolution of hydrochloride salts, particularly those with significant non-polar moieties, presents a common challenge in pharmaceutical development and chemical synthesis. This document outlines the key physicochemical properties of the target compound, discusses the theoretical principles governing its solubility, and provides detailed, step-by-step protocols for both qualitative screening and quantitative solubility determination. By integrating theoretical understanding with practical, validated methodologies, this guide establishes a robust framework for making informed decisions on solvent selection, crucial for applications ranging from reaction chemistry to formulation development.

Introduction: The Challenge of Dissolving Dihydrochloride Salts

1-Cyclohexyl-2-methyl-piperazine dihydrochloride is a substituted piperazine derivative. As a dihydrochloride salt, it possesses a highly polar, ionic character conferred by the two protonated nitrogen atoms in the piperazine ring. This ionic nature generally promotes solubility in polar protic solvents. However, the presence of a non-polar cyclohexyl group and a methyl substituent introduces significant lipophilic character to the molecule. This dual nature can lead to complex solubility behavior, often resulting in poor dissolution in a wide range of common organic solvents.[1]

The selection of a suitable solvent is a critical first step in nearly every application, including:

-

Reaction Media: Ensuring reactants are in the same phase for efficient chemical synthesis.

-

Purification: Identifying appropriate solvent/anti-solvent systems for crystallization.

-

Analytical Chemistry: Preparing solutions for techniques like HPLC and NMR.

-

Formulation Development: Creating stable and bioavailable drug products.

This guide presents a systematic workflow to navigate these challenges, moving from broad solvent screening to quantitative analysis to identify an optimal solvent system.

Compound Profile: Physicochemical Characteristics

Understanding the inherent properties of 1-Cyclohexyl-2-methyl-piperazine dihydrochloride is fundamental to predicting its solubility. The key characteristics are summarized below.

Table 1: Physicochemical Properties of 1-Cyclohexyl-2-methyl-piperazine Dihydrochloride

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₁H₂₄Cl₂N₂ | [2][3] |

| Molecular Weight | 255.23 g/mol | [2][3] |

| Physical Form | White Solid | [2] |

| Ionic Nature | Dihydrochloride Salt | [2] |

| Structural Features | Polar piperazine ring, non-polar cyclohexyl group | Inferred from structure |

Diagram 1: Structure of 1-Cyclohexyl-2-methyl-piperazine dihydrochloride.

Theoretical Considerations for Solubility

The solubility of an amine hydrochloride salt is governed by a balance of intermolecular forces, pH, and the common ion effect.

-

Polarity and "Like Dissolves Like" : As an ionic salt, the compound is expected to be most soluble in highly polar solvents capable of solvating the charged ammonium centers and chloride ions. Water, methanol, and ethanol are therefore primary candidates.[4] However, the non-polar cyclohexyl group will favor interactions with less polar solvents. This dichotomy often necessitates the use of co-solvent systems.

-

Influence of pH : The pH of the medium is a critical determinant of solubility.[4][5] In a neutral or acidic aqueous solution, the compound exists in its protonated, salt form. The addition of a base will deprotonate the piperazine nitrogens, converting the salt into its free base form. This free base is significantly less polar and will exhibit higher solubility in organic solvents like ethyl acetate or dichloromethane, but lower solubility in water.[6]

-

Common Ion Effect : In acidic solutions containing a source of chloride ions (e.g., hydrochloric acid), the solubility of the dihydrochloride salt can be suppressed.[5][7] The excess chloride ions in solution shift the dissolution equilibrium to favor the solid, undissolved salt, thereby reducing its apparent solubility.

A Systematic Approach to Solvent Selection

An efficient strategy for solvent selection involves a tiered approach, starting with a broad qualitative screening and progressing to a focused quantitative analysis of promising candidates.

Diagram 2: Workflow for rational solvent selection.

Experimental Protocols

Protocol 1: Preliminary Qualitative Solvent Screening

Objective: To rapidly identify potential solvent classes for further investigation.

Materials:

-

1-Cyclohexyl-2-methyl-piperazine dihydrochloride

-

Scintillation vials (20 mL) or test tubes

-

Vortex mixer

-

A selection of solvents from different classes (see Table 2).

Table 2: Suggested Solvents for Initial Screening

| Solvent Class | Examples | Rationale |

|---|---|---|

| Polar Protic | Deionized Water, Methanol, Ethanol | High polarity and hydrogen bonding potential to dissolve the ionic salt.[4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High dielectric constant can solvate ions, but lacks hydrogen bond donation. |

| Ethers | THF, 2-MeTHF, Dioxane | Moderate polarity; may show some solubility due to ether oxygen. |

| Chlorinated | Dichloromethane (DCM) | Low polarity; unlikely to dissolve the salt but important for free-base extraction. |

| Hydrocarbons | Heptane, Toluene | Non-polar; expected to be poor solvents (useful as anti-solvents). |

Procedure:

-

Add approximately 10 mg of 1-Cyclohexyl-2-methyl-piperazine dihydrochloride to a series of labeled vials.

-

To each vial, add 1 mL of a different test solvent.

-

Cap the vials securely and vortex vigorously for 2 minutes.

-

Allow the vials to stand at room temperature for 30 minutes.

-

Visually inspect each vial for undissolved solid. Record observations as "Insoluble" (no change), "Partially Soluble" (some solid remains but solution is cloudy or colored), or "Soluble" (clear solution with no visible solid).

-

For any sample that appears soluble, add an additional 10 mg of the compound to check for saturation.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in promising solvents identified in Protocol 1. This method is a standard for solubility measurement.[8]

Materials:

-

1-Cyclohexyl-2-methyl-piperazine dihydrochloride

-

Selected solvents from Protocol 1

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

-

HPLC or other suitable quantitative analytical instrument.

Procedure:

-

Equilibration: Add an excess amount of the solid compound to a known volume of the solvent in a sealed container (e.g., 50 mg in 5 mL). Ensure enough solid is present that some will remain undissolved at equilibrium.[8]

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the remaining solid.[8]

-

Quantification: Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of your analytical instrument.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.[8]

-

Calculate the original solubility in mg/mL or mol/L.

Data Interpretation and Optimization

The results from the shake-flask method will provide a quantitative measure of solubility.

Table 3: Hypothetical Solubility Data for 1-Cyclohexyl-2-methyl-piperazine dihydrochloride at 25°C

| Solvent | Solubility (mg/mL) | Classification |

|---|---|---|

| Water | > 100 | Very Soluble |

| Methanol | 25.5 | Soluble |

| Ethanol | 8.1 | Sparingly Soluble |

| Isopropanol | 1.5 | Slightly Soluble |

| Acetonitrile | < 0.1 | Practically Insoluble |

| Dichloromethane | < 0.1 | Practically Insoluble |

If the solubility in a single solvent system is insufficient for the intended application, consider the following optimization strategies:

-

Co-solvents: Blend a good solvent (e.g., water or methanol) with a poorer solvent. This can fine-tune the polarity of the medium to balance the dissolution of both the ionic and non-polar parts of the molecule.

-

pH Adjustment: For aqueous or alcoholic systems, carefully adding a base (e.g., triethylamine in an organic system, or NaOH in an aqueous one) can convert the salt to its more organic-soluble free base.[6] Conversely, in a buffered aqueous solution, identifying the pH of maximum solubility (pHmax) can be critical for formulation.[7]

-

Temperature: Solubility of salts typically increases with temperature.[4] Performing the solubility determination at different temperatures can provide a solubility curve, which is useful for processes like crystallization.

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. (R)-1-Cyclohexyl-2-methyl-piperazine dihydrochloride | 1134603-02-3 [sigmaaldrich.com]

- 3. 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Removing impurities from 1-Cyclohexyl-2-methyl-piperazine dihydrochloride recrystallization

[1]

Topic: Impurity Removal & Recrystallization Guide Ticket ID: #REC-5582-PIP Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Core Technical Philosophy

Welcome to the technical support portal for piperazine derivative purification. The purification of 1-Cyclohexyl-2-methyl-piperazine dihydrochloride (2HCl) presents a unique challenge due to the conflicting polarity of its structure: the cyclohexyl ring is highly lipophilic (greasy), while the piperazine dihydrochloride core is highly polar and ionic.

Successful recrystallization relies on exploiting this "Amphiphilic Salt" nature.[1] Your impurities likely fall into two opposing classes:

-

Lipophilic Non-Salts: Unreacted cyclohexyl halides, cyclohexanone, or mono-alkylated free bases.[1]

-

Polar Salts: Unreacted 2-methylpiperazine dihydrochloride or inorganic salts.[1]

This guide provides a self-validating workflow to separate these fractions while maintaining the correct stoichiometry of the dihydrochloride salt.

Solvent System Selection

The most common failure mode is selecting a solvent that is too polar (product never crystallizes) or too non-polar (oiling out).

Recommended Solvent Systems

| Solvent System | Role | Ratio (v/v) | Best For | Mechanism |

| Ethanol / Diethyl Ether | Solvent / Anti-solvent | 1:5 to 1:10 | General Purity | Ethanol dissolves the salt; Ether forces precipitation of the 2HCl salt while keeping lipophilic impurities in solution.[1] |

| Isopropanol (IPA) | Single Solvent | 100% | Removal of Polar Impurities | The extra carbon in IPA (vs. EtOH) accommodates the cyclohexyl group while rejecting more polar starting materials. |

| Methanol / Acetone | Solvent / Anti-solvent | 1:4 | Strict 2HCl Stoichiometry | Methanol ensures full dissociation; Acetone is a polar aprotic anti-solvent that dries the crystal lattice. |

| Ethanol / Ethyl Acetate | Solvent / Anti-solvent | 1:3 | Scale-Up | Safer alternative to ether.[1] Ethyl acetate effectively solvates non-polar organic byproducts.[1] |

Critical Note: Avoid water if possible. While the compound is water-soluble, water is difficult to remove and can lead to the formation of a hydrate or hydrolysis of the salt back to a mono-hydrochloride form.

Standard Operating Procedure (SOP)

This protocol is designed to maximize impurity rejection through thermodynamic control .[1]

Phase 1: Dissolution & Hot Filtration[2][3]

-

Place crude solid in an Erlenmeyer flask.

-

Add Ethanol (absolute) sparingly while heating to a gentle reflux (approx. 78°C).

-

Stop adding solvent when 95% of the solid has dissolved.[1]

-

Why? The remaining 5% is likely inorganic salt (NaCl/KCl) or polymerized material.

-

-

Hot Filtration: Filter the solution while hot through a pre-warmed glass frit or fluted filter paper.

-

Action: Discard the solid residue. Keep the filtrate.

-

Phase 2: Crystallization (The "Cloud Point" Method)

-

Return filtrate to heat and bring to a boil.

-

Slowly add the Anti-solvent (e.g., Diethyl Ether or Ethyl Acetate) dropwise.[1]

-

The Endpoint: Stop adding anti-solvent immediately when a faint, persistent cloudiness (turbidity) appears.[1]

-

Add 1-2 mL of Ethanol to clear the solution (make it transparent again).[1]

-

Cooling:

-

Allow to cool to Room Temp (RT) undisturbed for 2 hours.

-

Then move to 4°C (fridge) for 4 hours.

-

Finally move to -20°C (freezer) if yield is low.

-

Phase 3: Isolation & Drying

-

The "Swish" Wash: Wash the filter cake with cold anti-solvent (e.g., cold Ether).

-

Why? This displaces the "mother liquor" containing the impurities without redissolving the product.

-

-

Drying: Dry in a vacuum oven at 40°C over

or KOH pellets.

Troubleshooting & FAQs

Q1: My product is "Oiling Out" (separating as a liquid layer) instead of crystallizing. Why?

Diagnosis: The temperature dropped too fast, or the solvent system is too non-polar. The compound is precipitating faster than it can organize into a crystal lattice. The Fix:

-

Re-heat the mixture until the oil redissolves (add a small amount of Ethanol if needed).

-

Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod.[1]

-

Insulate: Wrap the flask in foil or a towel to slow the cooling rate.

-

Advanced: Use a "co-solvent" with an intermediate polarity (e.g., switch from Ether to Ethyl Acetate).[1]

Q2: The melting point is broad (e.g., 230-245°C). Is it impure?

Diagnosis: Likely a mixture of salt forms (Monohydrochloride vs. Dihydrochloride).[1] The Fix:

-

Recrystallize from Ethanol containing 1% conc.[1] HCl .

-

This forces the equilibrium entirely to the Dihydrochloride (2HCl) form.

-

Reference: See Armarego & Chai for purification of amine hydrochlorides [1].[1]

Q3: There is a persistent yellow color.

Diagnosis: Oxidation products (N-oxides) or trace metal contaminants.[1] The Fix:

-

During the Hot Filtration step (Phase 1), add Activated Carbon (Charcoal) (approx. 1-2% by weight).

-

Boil for 5 minutes, then filter through Celite to remove the carbon.

Logic & Workflow Visualization

Diagram 1: The Recrystallization Decision Tree

This flowchart guides you through the critical decision points during the purification process.

Caption: Decision matrix for optimizing the recrystallization of lipophilic amine salts.

Diagram 2: Impurity Partitioning Mechanism

Understanding where your impurities go is vital for troubleshooting.[1]

Caption: Partitioning of common impurities during the solvent/anti-solvent process.[1]

References & Authoritative Sources

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The "Gold Standard" for purification protocols of organic salts).

-

Relevance: Provides general constants for piperazine and amine hydrochloride purification.

-

-

Morren, H. (1950).[1] Preparation of N-substituted piperazines. U.S. Patent No.[1] 2,525,223.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

-

Relevance: Details the synthesis and isolation of mono-N-alkyl piperazines, addressing the difficulty of separating mono- vs. di-substituted products.

-

-

Kitchen, L. J., & Pollard, C. B. (1947).[1] Derivatives of Piperazine.[1][4][5][6][7][8] XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. The Journal of Organic Chemistry, 12(4), 547-550.

-

Relevance: Specifically discusses the synthesis and purification of 2-methylpiperazine derivatives, providing boiling point and solubility data for analogous compounds.

-

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

-

Relevance: Standard procedures for the recrystallization of hygroscopic amine salts.

-

Sources

- 1. 1-Cyclohexylpiperazine | C10H20N2 | CID 87298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperazine compounds [m.chemicalbook.com]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 7. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]

- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification Strategies for Sticky Dihydrochloride Salt Precipitates

Welcome to the technical support center for the purification of sticky dihydrochloride salt precipitates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure, crystalline, and easy-to-handle dihydrochloride salts. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

I. Understanding the "Stickiness" Challenge

Sticky, oily, or gummy precipitates of dihydrochloride salts are a common frustration in synthetic chemistry. This physical characteristic can arise from several factors, and understanding the root cause is the first step toward an effective purification strategy.

Why are my dihydrochloride salts sticky?

-

Hygroscopicity: Dihydrochloride salts, with their multiple charged centers, are often highly hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2][3] This absorbed water can lead to a sticky or oily appearance.

-

Amorphous Nature: The precipitate may be amorphous rather than crystalline. Amorphous solids lack a well-defined, long-range molecular order, which can result in a gummy or tacky consistency.

-

Residual Solvents: Trapped solvent molecules within the precipitate can disrupt crystal lattice formation and contribute to stickiness.

-

Impurities: The presence of impurities, such as unreacted starting materials, byproducts, or excess HCl, can interfere with crystallization and lead to an impure, sticky product.

-

Low Glass Transition Temperature (Tg): Some compounds have a low Tg, meaning they transition from a rigid, glassy state to a more rubbery, sticky state at or near room temperature.[4]

II. Troubleshooting Guide: From Sticky Precipitate to Crystalline Solid

This section provides a structured approach to troubleshooting and purifying your sticky dihydrochloride salt.

Initial Assessment: What is the nature of my precipitate?

Before selecting a purification method, a quick assessment can provide valuable clues.

| Observation | Potential Cause | Recommended First Action |

| Precipitate becomes stickier when exposed to air. | Hygroscopicity | Handle under an inert atmosphere (e.g., nitrogen or argon) or in a glove box.[5][6] |

| Precipitate is an oil that "crashes out" of solution. | Amorphous nature, high impurity level | Attempt trituration or an anti-solvent precipitation. |

| Precipitate has a strong solvent smell even after initial drying. | Residual solvent | Employ more rigorous drying techniques (e.g., high vacuum, gentle heating). |

Purification Strategy Decision Tree

The following diagram outlines a decision-making workflow for selecting an appropriate purification strategy.

Caption: Decision tree for selecting a purification strategy.

Detailed Purification Protocols

1. Trituration: The First Line of Defense

Trituration is a technique that involves washing the impure solid with a solvent in which the desired product is sparingly soluble, while the impurities are highly soluble.[7] This is particularly effective for removing non-polar impurities from a polar salt.

When to Use Trituration:

-

When you suspect the presence of soluble, non-polar impurities.

-

For hygroscopic materials where recrystallization from protic solvents might be problematic.[1]

-

As a quick, initial purification step before recrystallization.

Protocol for Trituration:

-

Solvent Selection: Choose a solvent or solvent system where your dihydrochloride salt has very low solubility, but the impurities are soluble. Common choices include diethyl ether, hexanes, ethyl acetate, or mixtures thereof.

-

Suspension: Place the sticky precipitate in a flask and add a small amount of the chosen solvent.

-

Mechanical Agitation: Using a spatula or glass rod, break up the sticky solid. Stirring vigorously with a stir bar is also effective.[8] The goal is to maximize the surface area exposed to the solvent.

-

Decantation/Filtration: Allow the solid to settle and carefully decant the solvent containing the dissolved impurities. Alternatively, filter the mixture through a Büchner funnel.

-

Washing: Wash the solid with a fresh, small portion of the cold solvent to minimize product loss.[7]

-

Drying: Dry the purified solid under high vacuum to remove residual solvent.

2. Recrystallization: For Higher Purity

Recrystallization is a powerful technique for achieving high purity, based on the principle that most solids are more soluble in a hot solvent than in a cold one.[9]

When to Use Recrystallization:

-

When trituration is insufficient to remove all impurities.

-

When you desire a highly crystalline, free-flowing powder.

Protocol for Recrystallization:

-

Solvent System Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for dihydrochloride salts include:

-

Ethanol/Water

-

Methanol/Isopropanol

-

Isopropanol/Diethyl Ether

-

Dichloromethane/Ethyl Acetate[10]

-

-

Dissolution: In a flask, add the minimum amount of boiling solvent to the sticky precipitate until it completely dissolves.[9]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by filtration, washing with a small amount of cold solvent.

-

Drying: Dry the crystals thoroughly under vacuum.

3. Acid-Base Extraction: For Gross Impurities

If your dihydrochloride salt is heavily contaminated, an acid-base extraction can be a very effective purification method by converting the salt back to its free base form.[9]

When to Use Acid-Base Extraction:

-

When dealing with a very impure sample.

-

When other methods have failed to yield a pure product.

Protocol for Acid-Base Extraction:

-

Dissolution: Dissolve the impure dihydrochloride salt in water.

-

Basification: Slowly add a base (e.g., NaOH, K2CO3) to the aqueous solution until the pH is basic (pH > 10). This will precipitate the free base form of your compound, which is often an oil or solid.[9]

-

Extraction: Extract the free base into a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

-

Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

-

Salt Formation: To re-form the dihydrochloride salt, bubble dry HCl gas through the organic solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol).[9][11][12] This will precipitate the pure dihydrochloride salt.

-

Isolation and Drying: Collect the precipitate by filtration and dry under high vacuum.

III. FAQs: Frequently Asked Questions

Q1: My precipitate forms an emulsion during acid-base extraction. What should I do?

Emulsions are common when dealing with salts and can be broken by:

-

Adding Brine: The increased ionic strength of the aqueous layer can help to break the emulsion.[13][14]

-

Centrifugation: This is a very effective method for physically separating the layers.[13][15]

-

Filtration: Passing the emulsion through a pad of Celite or anhydrous sodium sulfate can help to break it up.[13][15]

Q2: I've tried everything, and my product is still an oil. What are my options?

If your dihydrochloride salt persistently oils out, consider the following:

-

Solvent Swap: Dissolve the oil in a good solvent (e.g., dichloromethane) and then slowly add an anti-solvent (e.g., hexanes) while stirring vigorously until a solid precipitate forms.[7]

-

Freeze-Drying (Lyophilization): If the compound is soluble in water, freeze-drying can yield a solid powder, although it may be amorphous.[16][17]

-

Spray Drying: This technique can produce a solid amorphous dispersion, which can improve handling characteristics.[4][18][19]

Q3: How can I effectively dry my sticky, hygroscopic salt?

-

High Vacuum: A high vacuum is essential to remove residual solvents and water.

-

Gentle Heating: If the compound is thermally stable, gentle heating under vacuum can accelerate drying.

-

Drying Agents: Using a drying agent like phosphorus pentoxide (P2O5) in a vacuum desiccator can be very effective.

-

Inert Atmosphere: Handle the dried product under an inert atmosphere to prevent re-absorption of moisture.[6]

Q4: Can I use a different counter-ion to improve the physical properties?

Yes, if the dihydrochloride salt is consistently problematic, consider forming a different salt (e.g., tartrate, mesylate, or besylate) which may have more favorable crystalline properties.

IV. References

-

Recrystallization and Acid/Base Extraction - The Basics. (n.d.). Rhodium.ws. Retrieved from

-

Performing a Trituration. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. Retrieved from [Link]

-

Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM. Retrieved from [Link]

-

Trituration : r/Chempros. (2021, November 22). Reddit. Retrieved from [Link]

-

How do you handle hygroscopic salts? (2016, September 14). HepatoChem. Retrieved from [Link]

-

Enhancing Extractions by Salting Out. (2023, August 1). LCGC International. Retrieved from [Link]

-

Unlock the Secrets of Spray Drying for Sticky APIs. (n.d.). Veranova. Retrieved from [Link]

-

Trituration. (n.d.). Grokipedia. Retrieved from [Link]

-

Pharmaceutical Unit Operations - DRYING. (n.d.). Retrieved from [Link]

-

What causes sticky precipitates? (2019, February 14). ResearchGate. Retrieved from [Link]

-

Drying Process in Pharmaceutical Technology. (n.d.). Scribd. Retrieved from [Link]

-

How to isolate a very hygroscopic salt (as precipitate) from a reaction solution? (2016, April 18). ResearchGate. Retrieved from [Link]

-

Miller, J. D., & Mooiman, M. B. (1984). A Review of New Developments in Amine Solvent Extraction Systems for Hydrometallurgy. Separation Science and Technology, 19(11-12), 895–909.

-

Heng, D. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(3), 594.

-